molecular formula C11H20O2 B15217640 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane

1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane

Cat. No.: B15217640
M. Wt: 184.27 g/mol
InChI Key: GJGGCDBNAUAANO-UHFFFAOYSA-N
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Description

1,4-Bis(methoxymethyl)bicyclo[221]heptane is a bicyclic compound featuring a unique structure with two methoxymethyl groups attached to the 1 and 4 positions of the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can be synthesized through a multi-step process involving the following key steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.

    Introduction of methoxymethyl groups: The bicyclo[2.2.1]heptane core can be functionalized by reacting with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl groups at the 1 and 4 positions.

Industrial Production Methods

While specific industrial production methods for 1,4-Bis(methoxymethyl)bicyclo[22

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies to understand the effects of bicyclic structures on biological systems.

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A bicyclic compound with a similar core structure but without the methoxymethyl groups.

    Camphor: A bicyclic compound with a ketone functional group, used in various applications including medicinal and aromatic products.

    Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.

Uniqueness

1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane is unique due to the presence of methoxymethyl groups at specific positions on the bicyclic framework. This functionalization imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1,4-bis(methoxymethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20O2/c1-12-8-10-3-5-11(7-10,6-4-10)9-13-2/h3-9H2,1-2H3

InChI Key

GJGGCDBNAUAANO-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)(CC2)COC

Origin of Product

United States

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